molecular formula C8H9N3 B580322 7-Methylimidazo[1,2-a]pyridin-6-amine CAS No. 1215984-92-1

7-Methylimidazo[1,2-a]pyridin-6-amine

货号: B580322
CAS 编号: 1215984-92-1
分子量: 147.181
InChI 键: UCIOIZSVWRSEDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant roles in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .

准备方法

The synthesis of 7-Methylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

生物活性

7-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Overview of this compound

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their significant roles in organic synthesis and pharmaceutical chemistry. The compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structural characteristics make it a valuable candidate for drug development and other applications in scientific research.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for this compound against Mycobacterium tuberculosis (Mtb) range from 0.07 to 2.2 μM for MDR strains and as low as 0.00045 μM for intracellular Mtb .

Anticancer Properties
The compound has also been studied for its anticancer potential. It interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, modifications to the imidazo[1,2-a]pyridine core have been shown to enhance cytotoxic activity against various cancer cell lines. In particular, substituents at the C2 and C6 positions significantly influence the potency of these compounds against cancer cells .

The biological activity of this compound is primarily attributed to its ability to interfere with critical cellular processes:

  • DNA Interference : The compound is believed to disrupt bacterial DNA synthesis and repair mechanisms, contributing to its antimicrobial effects.
  • Targeting Cancer Pathways : In cancer cells, it may inhibit pathways related to cell cycle regulation and apoptosis. This is facilitated by binding to specific receptors or enzymes that modulate these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Modification Effect on Activity
Substituents at C2Enhanced potency against Mtb
Substituents at C6Increased cytotoxicity in cancer cell lines
Presence of methyl groupCritical for maintaining activity

Research has shown that certain structural modifications can significantly increase the efficacy of this compound against both microbial and cancerous cells. For example, the introduction of specific functional groups at strategic positions on the imidazo ring can lead to improved solubility and bioavailability while retaining or enhancing biological activity .

Case Studies

Several studies have highlighted the potential of this compound:

  • Study on Antitubercular Activity : A study found that derivatives of imidazo[1,2-a]pyridine showed promising results against MDR-TB strains with MIC values as low as 0.006 μM. This indicates a strong potential for developing new treatments for resistant TB strains using this compound as a lead structure .
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, various analogs were tested for their ability to induce apoptosis. Some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting that they may serve as effective alternatives in cancer therapy .

属性

IUPAC Name

7-methylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIOIZSVWRSEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。